N,N'-Dibutyl-N,N'-dimethylurea

Solvent selection High-temperature reactions Aprotic polar solvent

N,N'-Dibutyl-N,N'-dimethylurea (CAS 54699-25-1) is an acyclic, unsymmetrical tetraalkylurea belonging to the class of polar aprotic solvents. Its structure features two distinct N-alkyl substituents (butyl and methyl), which impart a physical property profile that differs from both fully methylated and fully butylated analogs.

Molecular Formula C11H24N2O
Molecular Weight 200.32 g/mol
CAS No. 54699-25-1
Cat. No. B13795447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dibutyl-N,N'-dimethylurea
CAS54699-25-1
Molecular FormulaC11H24N2O
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCN(C)C(=O)N(C)CCCC
InChIInChI=1S/C11H24N2O/c1-5-7-9-12(3)11(14)13(4)10-8-6-2/h5-10H2,1-4H3
InChIKeyUKFZKKOBPZBXAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dibutyl-N,N'-dimethylurea (CAS 54699-25-1): A Mixed Alkyl Tetraalkylurea with Distinctive Volatility and Solubility Profile


N,N'-Dibutyl-N,N'-dimethylurea (CAS 54699-25-1) is an acyclic, unsymmetrical tetraalkylurea belonging to the class of polar aprotic solvents. Its structure features two distinct N-alkyl substituents (butyl and methyl), which impart a physical property profile that differs from both fully methylated and fully butylated analogs . Calculated physicochemical parameters position this compound in a unique segment of the urea solvent landscape, offering an intermediate boiling point, moderate density, and predicted hydrophobicity that can be strategically leveraged for specific synthetic and separation applications .

Thermal Window
Intermediate boiling point profile supports high-temperature synthesis between common cyclic ureas and heavy tetraalkylureas.
Workup Efficiency
Lower predicted density versus cyclic ureas may facilitate phase separation in aqueous-organic extractions.
Process Safety Profile
Higher flash point relative to TMU and TEU suggests reduced ignition risk for heated processes.

Why Generic Substitution of N,N'-Dibutyl-N,N'-dimethylurea with Other Tetraalkylureas Fails


Simple N,N,N',N'-tetraalkylurea analogs cannot be freely interchanged because their physical and performance properties are dictated by the specific alkyl chain architecture. The mixed methyl/butyl substitution of N,N'-dibutyl-N,N'-dimethylurea creates a distinct combination of boiling point (~282°C predicted), density (~0.903 g/cm³ predicted), and flash point (~100°C predicted) that falls between lighter (e.g., tetramethylurea, bp 176°C) and heavier (e.g., tetrabutylurea, bp 380°C) congeners . This intermediate property envelope directly impacts distillation conditions, phase behavior, and thermal stability in reactions where precise solvent selection is critical .

Boiling point Switching to tetramethylurea (TMU) or tetrabutylurea (TBU) shifts the thermal envelope, potentially altering reaction selectivity and distillation requirements.
Density gap Using DMPU or DMI instead of the mixed-alkyl urea may change phase behavior and slow organic-aqueous separation due to higher density.
Flash point Direct replacement with TMU or TEU can lower the flash point, requiring additional safety engineering controls in heated applications.

N,N'-Dibutyl-N,N'-dimethylurea: A Quantitative Head-to-Head Property Comparison Against Structural Analogs


Boiling Point: A Quantifiably Intermediate Value Between Light and Heavy Tetraalkylureas

N,N'-Dibutyl-N,N'-dimethylurea exhibits a predicted boiling point of 282.6 °C, which is significantly higher than tetramethylurea (TMU, 176.5 °C) and tetraethylurea (TEU, 211-213 °C), yet substantially lower than tetrabutylurea (TBU, 379.8 °C). This places it in a unique thermal window compared to the common cyclic urea alternatives DMPU (246.5 °C) and DMI (225 °C) [1][2][3].

Boiling Point
Cross-study comparable
282.6 °C (pred.) vs. TMU 176.5 °C, TBU 379.8 °C
Supports selection for reactions above DMPU's range yet below TBU's distillation challenges.
Predicted value; experimental literature for comparators.
Solvent selection High-temperature reactions Aprotic polar solvent

Density: Lower Mass per Volume, Favorable for Phase Separation and Gravimetric Processes

The predicted density of 0.903 g/cm³ for N,N'-dibutyl-N,N'-dimethylurea is notably lower than that of the cyclic ureas DMPU (1.064 g/cm³) and DMI (~1.05 g/cm³), and distinct from tetramethylurea (0.968 g/cm³). It is most comparable to tetraethylurea (0.907 g/mL) [1][2].

Density
Cross-study comparable
0.903 g/cm³ (pred.) vs. DMPU 1.064 g/cm³, TMU 0.968 g/mL
May facilitate phase separation in aqueous-organic workups.
Predicted for target; experimental literature for comparators at 20 °C.
Liquid-liquid extraction Phase separation Solvent density

Flash Point: Enhanced Safety Margin in High-Temperature Processes Relative to TMU and TEU

The calculated flash point of 100.4 °C for N,N'-dibutyl-N,N'-dimethylurea is higher than that of tetramethylurea (~65-75 °C) and tetraethylurea (~81 °C), yet remains below that of the cyclic ureas DMPU (121 °C) and DMI (120 °C) [1][2][3]. This provides a measurably improved safety margin over the most volatile tetraalkylureas.

Flash Point
Cross-study comparable
100.4 °C (calc.) vs. TMU 65–75 °C, DMPU 121 °C
Reports higher flash point than TMU, lower than DMPU/DMI.
Calculated/experimental values.
Process safety Flammability High-temperature solvent

Occurrence as a Dominant Phytochemical: A Discriminating Feature for Natural Product Chemistry

In a 2024 phytochemical study of Talinum paniculatum (Javanese ginseng), N,N'-dibutyl-N,N'-dimethylurea was identified as the dominant compound in the root ethanolic extract, comprising the most abundant of 17 active constituents, while it was absent from the leaf profile [1]. This specific natural occurrence pattern is not reported for symmetric tetraalkylureas such as TMU, TEU, or TBU.

Phytochemical Occurrence
Supporting evidence
Dominant constituent among 17 detected in T. paniculatum root extract
Supports sourcing as analytical standard for phytochemical profiling studies.
GC-MS ethanolic extract (2024); not reported for symmetric tetraalkylureas.
Phytochemistry Natural product GC-MS profiling

Procurement-Driven Application Scenarios for N,N'-Dibutyl-N,N'-dimethylurea Based on Quantitative Differentiation


Specialized High-Temperature Polar Aprotic Solvent for Organic Synthesis

When a reaction requires a polar aprotic solvent with a boiling point above DMI (225 °C) and DMPU (246 °C) but below the extreme high-boiling TBU (380 °C), N,N'-dibutyl-N,N'-dimethylurea (~282 °C) fills this gap, enabling higher reaction temperatures without the distillation challenges of TBU .

Extraction and Workup Solvent with Favorable Density for Phase Separation

Its predicted density of 0.903 g/cm³, significantly lower than DMPU (1.064 g/cm³), makes it a preferred organic phase in aqueous-organic extractions, facilitating faster phase disengagement and clearer separation boundaries .

Safer Replacement for Volatile Tetraalkylureas in Heated Processes

With a flash point of ~100 °C, it offers a tangible safety advantage over tetramethylurea (flash point ~65-75 °C) in processes operated at elevated temperatures, reducing ignition risk while retaining urea-class solvation properties .

Natural Product Research and Analytical Standard for Phytochemical Profiling

The compound is uniquely identified as a dominant root constituent of Talinum paniculatum, making it an essential reference standard for laboratories conducting phytochemical fingerprinting or investigating the bioactivity of Javanese ginseng extracts [1].

Application
Selection Property
Validation Focus
High-temperature polar aprotic synthesis
Intermediate boiling point profile
Thermal window and solvent recovery
Aqueous-organic extraction
Lower density vs. cyclic ureas
Phase disengagement efficiency
Elevated-temperature handling
Higher flash point vs. TMU/TEU
Ignition risk and process safety assessment
Phytochemical analytical standard
Unique natural occurrence in T. paniculatum
GC-MS method validation and fingerprinting
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